2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide
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Overview
Description
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dibromo-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using pyridine boronic acid or pyridine halides.
Attachment of the Dibromo-Substituted Phenyl Group: This step may involve a nucleophilic substitution reaction where the dibromo-substituted phenyl group is attached to the triazole ring.
Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thio groups, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the nitro or carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine
Medically, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole or pyridine derivatives have shown efficacy, such as antifungal or anticancer agents.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylpheny l)acetamide
- 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylpheny l)acetamide
Uniqueness
The uniqueness of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the dibromo-substituted phenyl group, in particular, could influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C16H14Br2N6OS |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14Br2N6OS/c1-9-6-11(17)14(12(18)7-9)21-13(25)8-26-16-23-22-15(24(16)19)10-2-4-20-5-3-10/h2-7H,8,19H2,1H3,(H,21,25) |
InChI Key |
SBNAHBYVJCLRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Br |
Origin of Product |
United States |
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